N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide
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Overview
Description
N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl core with a carboximidamide group and a hydroxy group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the biphenyl derivative with an appropriate amidine reagent under suitable conditions.
Industrial Production Methods
Industrial production of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under suitable conditions.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide group can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function . The biphenyl core provides a rigid framework that can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
4’-Methyl-[1,1’-biphenyl]-4-carboximidamide: Lacks the hydroxy group, affecting its reactivity and interactions.
N-Hydroxy-[1,1’-biphenyl]-4-carboximidamide: Lacks the methyl group, influencing its chemical properties and applications.
Uniqueness
N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide is unique due to the presence of both the hydroxy group and the carboximidamide group on the biphenyl core.
Biological Activity
N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound features a biphenyl core with a hydroxyl group and a carboximidamide functional group. The synthesis typically involves several key steps:
- Formation of the Biphenyl Core : Achieved through Suzuki-Miyaura coupling reactions using aryl halides and aryl boronic acids in the presence of palladium catalysts.
- Introduction of the Carboximidamide Group : This is done by reacting the biphenyl derivative with an amidine reagent.
- Hydroxylation : The hydroxyl group is introduced via oxidizing agents such as hydrogen peroxide.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The hydroxyl and carboximidamide groups can form hydrogen bonds, influencing the conformation and activity of target proteins. This interaction is crucial for modulating biological pathways involved in cellular defense mechanisms and apoptosis.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes. This mechanism helps protect cells from oxidative stress and may have implications in neurodegenerative diseases .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells by increasing the proportion of cells in the SubG1 phase of the cell cycle, indicating a potential for use in cancer therapy .
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
HeLa | 15 | Similar |
A549 | 12 | Better |
Panc-1 | 10 | Better |
Case Studies and Research Findings
- Cytotoxicity Evaluation : A comparative study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics like cisplatin in certain cases .
- Molecular Docking Studies : In silico analyses have shown that this compound has a high binding affinity for key proteins involved in cancer progression, suggesting it could serve as a lead compound for further drug development targeting specific pathways .
- Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific protein interactions that are crucial for tumor growth and survival .
Properties
IUPAC Name |
N'-hydroxy-4-(4-methylphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16-17/h2-9,17H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWNAJICRFPFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.